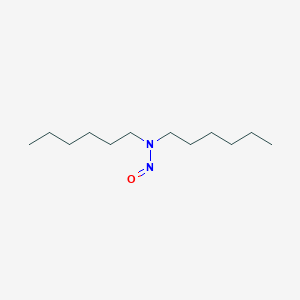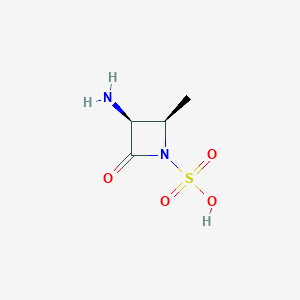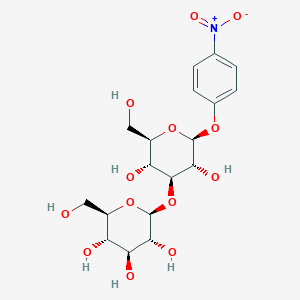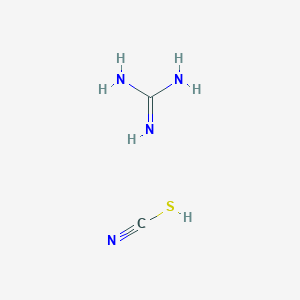
2,3-Diphenylquinoxaline-6-carboxylic Acid 2-Hydroxyethyl Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoxaline core substituted with diphenyl groups and a carboxamide moiety, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Carboxamide Formation: The carboxamide group is formed by reacting the quinoxaline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Hydroxyethyl Substitution: Finally, the hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethanolamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the quinoxaline core or the carboxamide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Ethanolamine or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(2-hydroxyethyl)cinnamamide: Known for its antidepressant-like action.
N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine: Used as a chelating agent and in metal extraction.
Uniqueness: N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide stands out due to its quinoxaline core and diphenyl substitution, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-14-13-24-23(28)18-11-12-19-20(15-18)26-22(17-9-5-2-6-10-17)21(25-19)16-7-3-1-4-8-16/h1-12,15,27H,13-14H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJXKXHJXZRSMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCCO)N=C2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395005 |
Source


|
| Record name | N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332404-53-2 |
Source


|
| Record name | N-(2-hydroxyethyl)-2,3-diphenylquinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














